Durantoside II

Übersicht

Beschreibung

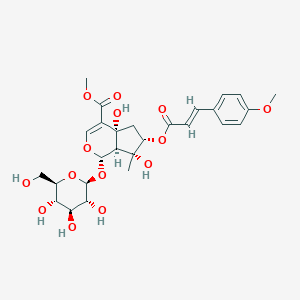

Durantoside II is a natural iridoid glucoside compound isolated from the leaves of the tree Duranta erecta . It is known for its potential biological activities, including the inhibition of cell proliferation and induction of cell death in vitro . The molecular formula of this compound is C27H34O14, and it has a molecular weight of 582.55 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Durantoside II is primarily obtained from natural sources, specifically from the leaves of Duranta erecta . The extraction process involves the use of solvents such as methanol, ethanol, and dichloromethane to isolate the iridoid glucosides. The isolated compounds are then purified using chromatographic techniques such as silica gel chromatography .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is mainly produced through the extraction and purification of natural sources. advancements in synthetic biology and biotechnology may pave the way for more efficient industrial production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Durantoside II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the iridoid glucoside structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized iridoid derivatives, while reduction can produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reference Standard in Analytical Chemistry

- Durantoside II is utilized as a reference standard for the quantification of iridoid glucosides in analytical chemistry. Its unique molecular structure allows for accurate calibration in high-performance liquid chromatography (HPLC) and other analytical methods, ensuring reliable results in the identification and quantification of similar compounds.

Biological Applications

Antioxidant Properties

- Research indicates that this compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. The compound's half-maximal inhibitory concentration (IC50) values in various antioxidant assays highlight its efficacy .

Anticancer Potential

- This compound has been investigated for its anticancer properties. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it may interfere with critical cellular pathways involved in tumor growth and survival .

Medical Applications

Therapeutic Research

- Ongoing research explores the therapeutic potential of this compound as an alternative or adjunct treatment for various chronic conditions, including cancer. Its ability to enhance antioxidant defenses and target neurotoxicity positions it as a candidate for drug development aimed at reducing treatment-related side effects .

Industrial Applications

Natural Product-Based Pharmaceuticals

- The compound is being explored for its use in developing natural product-based pharmaceuticals and nutraceuticals. Its bioactive properties make it a valuable ingredient in formulations aimed at improving health outcomes.

Case Studies

-

Antioxidative Efficacy Study

- A study conducted on various iridoid glycosides from Duranta repens demonstrated that this compound showed potent antioxidative scavenging activity with IC50 values comparable to established antioxidants. This study underscores its potential use in dietary supplements aimed at reducing oxidative stress .

- In Vitro Anticancer Activity

- Development of Natural Health Products

Wirkmechanismus

Durantoside II exerts its effects through various molecular targets and pathways. It has been shown to inhibit the proliferation of cells and induce cell death by interfering with specific cellular processes . The compound inhibits endothelin-1, a peptide that plays a role in vasoconstriction and cell proliferation . Additionally, this compound exhibits antioxidant properties, which contribute to its protective effects against oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Durantoside I: Another iridoid glucoside isolated from Duranta erecta with similar biological activities.

Lamiide: An iridoid glucoside with antioxidant and anti-inflammatory properties.

Verbascoside: A phenylethanoid glycoside known for its antioxidant and antimicrobial activities.

Uniqueness of Durantoside II

This compound is unique due to its specific molecular structure and the presence of tetraacetate groups, which contribute to its distinct biological activities . Its ability to inhibit endothelin-1 and induce cell death sets it apart from other similar compounds .

Biologische Aktivität

Durantoside II is a natural iridoid glucoside compound primarily isolated from the leaves of Duranta erecta (also known as Duranta repens). This compound has garnered attention for its potential biological activities, particularly its antioxidant and anticancer properties. The following sections detail the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases. Research indicates that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.

- DPPH Radical Scavenging Activity : In studies, this compound demonstrated IC50 values ranging from 0.420 to 0.625 mM against DPPH radicals, indicating potent scavenging ability .

Anticancer Properties

The compound has been investigated for its anticancer effects across various cancer cell lines. Studies show that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

- Mechanism of Action : It is believed that this compound exerts its effects by interfering with specific cellular pathways involved in cell cycle regulation and apoptosis induction .

| Cancer Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HepG2 | 15.0 | Inhibition of proliferation |

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 10.0 | Cell cycle arrest |

Other Biological Activities

This compound has also been reported to possess several other biological activities:

- Antimicrobial Activity : The compound shows effectiveness against various pathogenic bacteria and fungi, contributing to its potential use in natural product-based pharmaceuticals .

- Anti-inflammatory Effects : Research indicates that it may help reduce inflammation through modulation of inflammatory mediators .

Similar Compounds

This compound shares structural similarities with other iridoid glucosides, which also exhibit notable biological activities:

| Compound | Source | Biological Activity |

|---|---|---|

| Durantoside I | Duranta erecta | Antioxidant, anticancer |

| Lamiide | Lamiaceae family | Antioxidant, anti-inflammatory |

| Verbascoside | Plantago lanceolata | Antioxidant, antimicrobial |

Uniqueness of this compound

What sets this compound apart is its specific molecular structure, including tetraacetate groups that enhance its biological activity compared to other iridoid glucosides .

Case Study 1: Cytotoxicity Against HepG2 Cells

A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study utilized various concentrations of the compound and assessed cytotoxicity through MTT assays.

- Findings : At a concentration of 15 µg/mL, cell viability was reduced by 70%, indicating strong cytotoxic effects against liver cancer cells .

Case Study 2: Antioxidant Efficacy in In Vivo Models

In an animal model assessing oxidative stress, administration of this compound led to a marked decrease in malondialdehyde (MDA) levels—a marker of lipid peroxidation—while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Eigenschaften

IUPAC Name |

methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O14/c1-26(34)17(40-18(29)9-6-13-4-7-14(36-2)8-5-13)10-27(35)15(23(33)37-3)12-38-25(22(26)27)41-24-21(32)20(31)19(30)16(11-28)39-24/h4-9,12,16-17,19-22,24-25,28,30-32,34-35H,10-11H2,1-3H3/b9-6+/t16-,17+,19-,20+,21-,22-,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQVHBAATHWQAS-OALRNCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53526-66-2 | |

| Record name | Durantoside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant sources are known to contain Durantoside II?

A1: this compound has been isolated from the leaves of Duranta repens Linn. [] and the Brazilian plant Pseudocalymma elegans (Vell.) Kuhlm. [].

Q2: What spectroscopic data is available for this compound?

A3: Although [] specifically mentions reporting ¹³C NMR data for this compound for the first time, the actual data is not included in the provided abstract. Further investigation into the full publication may be required to access the spectroscopic data.

Q3: Are there other known iridoid glucosides related to this compound?

A4: Yes, Durantoside I, IV, and V are also found in Duranta repens Linn. []. Additionally, Pseudocalymma elegans contains a new iridoid glucoside named Pseudocalymmoside, alongside this compound and Lamiide []. The structural similarities and potential relationships between these compounds require further research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.